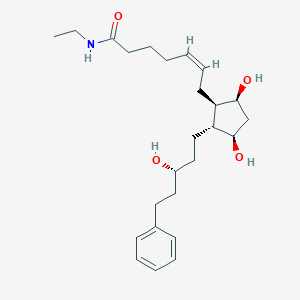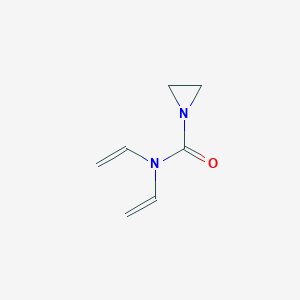
Latanoprost ethyl amide
Vue d'ensemble
Description
Latanoprost ethyl amide (Lat-NEt) is a latanoprost analog in which the C-1 carboxyl group has been modified to an N-ethyl amide . Latanoprost is a potent, selective prostaglandin F2α analog receptor agonist .
Synthesis Analysis
The synthesis of prostaglandins, including latanoprost ethyl amide, involves a practicability-oriented synthetic strategy. The multiply substituted five-membered rings in prostaglandins are constructed via the key enyne cycloisomerization with excellent selectivity . The crucial chiral center on the scaffold of the prostaglandins is installed using the asymmetric hydrogenation method . From versatile common intermediates, a series of prostaglandins and related drugs could be produced in two steps .Molecular Structure Analysis
The molecular formula of Latanoprost ethyl amide is C25H39NO4 . The molecular weight is 417.6 g/mol . The IUPAC name is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethylhept-5-enamide .Chemical Reactions Analysis
The synthesis of prostaglandins, including latanoprost ethyl amide, involves key enyne cycloisomerization with excellent selectivity . The crucial chiral center on the scaffold of the prostaglandins is installed using the asymmetric hydrogenation method .Physical And Chemical Properties Analysis
The molecular weight of Latanoprost ethyl amide is 417.6 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 13 . The Exact Mass is 417.28790873 g/mol .Applications De Recherche Scientifique
Ocular Hypotensive Activity
Latanoprost ethyl amide is known for its ocular hypotensive activity, which is crucial in the treatment of conditions like open-angle glaucoma and ocular hypertension. It functions as an alternative prostaglandin ocular hypotensive prodrug .
Eyelash Growth Stimulation
Studies have indicated that Latanoprost can stimulate eyelash growth, which could be an off-label application for Latanoprost ethyl amide. This application takes advantage of the side effects reported in glaucoma treatments .
Iridial Pigmentation
Latanoprost has been associated with causing iridial or lid pigmentation as a side effect, which may be considered for therapeutic or cosmetic applications .
Pharmacokinetics Studies
Research has shown that bovine and human corneal tissue can convert Latanoprost ethyl amide to its free acid form, albeit at a slower rate than other prostaglandin analogs. This property is significant for understanding its pharmacokinetics and potential therapeutic effects .
Nanoparticle/Nanocomposite Drug Delivery
Latanoprost ethyl amide could be used in nanoparticle or nanocomposite drug delivery systems, especially in ophthalmic applications where natural stimuli can trigger drug release for sustained therapeutic effects .
Quantitative Analysis in Ocular Implants and Tissues
There is potential for using Latanoprost ethyl amide in the development and validation of analytical methods for quantifying prostaglandin levels in ocular implants and tissues .
Mécanisme D'action
Target of Action
Latanoprost ethyl amide (Lat-NEt) is a latanoprost analog, which is a prodrug analog of prostaglandin F2 alpha . The primary target of Lat-NEt is the prostaglandin F receptor . This receptor plays a crucial role in the regulation of intraocular pressure.
Mode of Action
Latanoprost ethyl amide acts as a selective agonist at the prostaglandin F receptor . By binding to this receptor, it increases the permeability of the sclera to aqueous fluid . This interaction results in an increase in the outflow of aqueous fluid from the eyes through the uveoscleral tract .
Biochemical Pathways
The biochemical pathway primarily affected by Lat-NEt is the prostaglandin synthesis pathway . Prostaglandins are a group of physiologically active lipid compounds that play key roles in a variety of biological processes. In the context of Lat-NEt, the increased outflow of aqueous fluid from the eyes is a downstream effect of its action on the prostaglandin F receptor .
Pharmacokinetics
Latanoprost ethyl amide is a prodrug, meaning it is converted into its active form in the body. Studies have shown that bovine and human corneal tissue converts the N-ethyl amides of various prostaglandins to the free acids . This conversion rate is about 2.5 μg/g corneal tissue/hr . This slow hydrolysis results in a much slower pharmacokinetics of the prostaglandin N-amides .
Result of Action
The primary result of Lat-NEt’s action is the reduction of elevated intraocular pressure . This is achieved through its effect on the prostaglandin F receptor, leading to an increase in the outflow of aqueous fluid from the eyes . This makes it an effective treatment for conditions like open-angle glaucoma or ocular hypertension .
Action Environment
The action of Lat-NEt can be influenced by various environmental factors. For instance, the conversion of Lat-NEt to its active form can be affected by the specific conditions within the corneal tissue . .
Safety and Hazards
Orientations Futures
Latanoprost is an eye drop formulation for treating elevated intraocular pressure (IOP) in ocular hypertension or open-angle glaucoma patients . It is a prostaglandin F2 alpha analog and is most commonly used as the first line of treatment in glaucoma due to their efficacy in reducing the IOP, convenient once-daily dosing, and acceptable safety profile .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethylhept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,20-24,27-29H,2,4,9,12-18H2,1H3,(H,26,30)/b8-3-/t20-,21+,22+,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXVTDOCIZLXFW-SQACBOECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601111765 | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Latanoprost ethyl amide | |
CAS RN |
607351-44-0 | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607351-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B160331.png)

![1-Methyl-4-[(E)-styryl]-1,2,3,6-tetrahydropyridine](/img/structure/B160340.png)










![1-[(2-Chloroethyl)sulfanyl]-3-methylbutane](/img/structure/B160360.png)